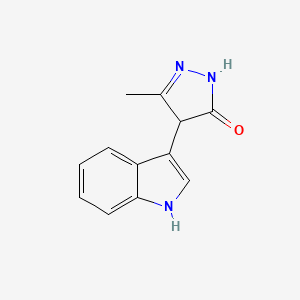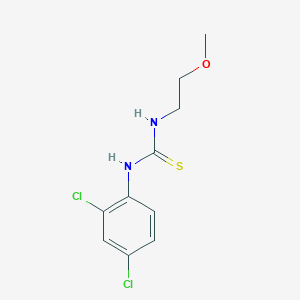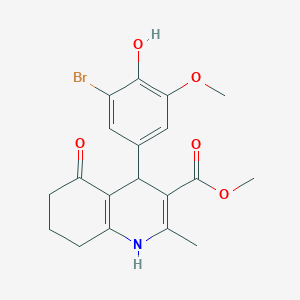
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as INDOPY-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolones and is known to exhibit a wide range of biological activities.
科学研究应用
INDOPY-1 has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. This property makes INDOPY-1 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition to its anti-inflammatory properties, INDOPY-1 has also been shown to exhibit anti-cancer activity. The compound has been reported to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. This property makes INDOPY-1 a potential candidate for the treatment of various types of cancer.
Furthermore, INDOPY-1 has also been reported to exhibit anti-viral properties. The compound has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This property makes INDOPY-1 a potential candidate for the treatment of HCV infection.
作用机制
The mechanism of action of INDOPY-1 is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation. By inhibiting COX-2 activity, INDOPY-1 reduces the production of prostaglandins, thereby reducing inflammation.
In addition, INDOPY-1 has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, INDOPY-1 induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
INDOPY-1 has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to reduce the production of prostaglandins, thereby reducing inflammation. In addition, INDOPY-1 has been shown to induce apoptosis in cancer cells, inhibit the replication of HCV, and exhibit anti-viral properties.
实验室实验的优点和局限性
One of the major advantages of INDOPY-1 is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. In addition, the synthesis method of INDOPY-1 is relatively simple and yields a high percentage of the final product.
However, there are also some limitations to using INDOPY-1 in lab experiments. One of the limitations is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, INDOPY-1 is relatively unstable and may degrade over time, which may affect the reproducibility of the results.
未来方向
There are several future directions for the research of INDOPY-1. One of the directions is to further investigate its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, but more studies are needed to determine its efficacy and safety in vivo.
Another direction is to investigate the mechanism of action of INDOPY-1 in more detail. Although the compound has been shown to inhibit various enzymes and signaling pathways, its exact mechanism of action is not fully understood.
Furthermore, future research could focus on the development of more stable and less toxic analogs of INDOPY-1. This could potentially improve its efficacy and safety in vivo, making it a more promising candidate for the treatment of various diseases.
Conclusion:
In conclusion, INDOPY-1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit various enzymes and signaling pathways. Although there are some limitations to using INDOPY-1 in lab experiments, its potential therapeutic applications make it a promising candidate for the treatment of various diseases. Further research is needed to determine its efficacy and safety in vivo and to investigate its mechanism of action in more detail.
合成方法
The synthesis method of INDOPY-1 involves the reaction between 1H-indole-3-carboxaldehyde and 4-amino-5-methyl-3H-pyrazole in the presence of acetic acid and ethanol. The reaction proceeds through a condensation reaction followed by cyclization to form the final product. The yield of the synthesis process is reported to be around 70%.
属性
IUPAC Name |
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-11(12(16)15-14-7)9-6-13-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUTWYYULFLKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)

![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
![4-tert-butyl-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5029417.png)
![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029439.png)


![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B5029459.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)